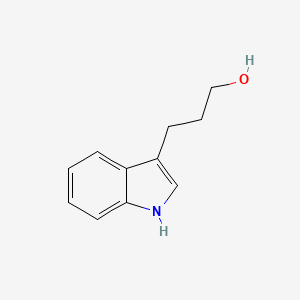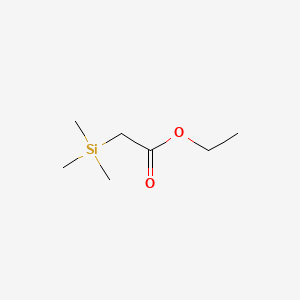
1-(4-Chlorophenyl)ethanamine
Overview
Description
1-(4-Chlorophenyl)ethanamine is a chiral amine with the molecular formula C8H10ClN. It is known for its role as an intermediate in the synthesis of various pharmaceuticals and organic compounds. The compound is characterized by the presence of a chlorine atom attached to the benzene ring and an amine group attached to the ethanamine chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)ethanamine can be synthesized through several methods. One common approach involves the reduction of 1-(4-chlorophenyl)ethanone using a reducing agent such as lithium aluminum hydride (LiAlH4) in an ether solvent. Another method includes the reductive amination of 4-chloroacetophenone with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride .
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of 4-chloroacetophenone in the presence of a suitable catalyst such as palladium on carbon (Pd/C). This method is favored for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(4-chlorophenyl)ethanone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to 1-(4-chlorophenyl)ethanol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives like N-alkyl or N-acyl compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: 1-(4-Chlorophenyl)ethanone
Reduction: 1-(4-Chlorophenyl)ethanol
Substitution: N-alkyl or N-acyl derivatives
Scientific Research Applications
1-(4-Chlorophenyl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is involved in the development of drugs targeting specific receptors and enzymes.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. It may also bind to receptors, modulating their activity and triggering downstream signaling pathways .
Comparison with Similar Compounds
1-(4-Chlorophenyl)ethanamine can be compared with other similar compounds, such as:
1-(4-Bromophenyl)ethanamine: Similar structure but with a bromine atom instead of chlorine.
1-(4-Fluorophenyl)ethanamine: Similar structure but with a fluorine atom instead of chlorine.
1-(4-Methylphenyl)ethanamine: Similar structure but with a methyl group instead of chlorine.
Uniqueness: The presence of the chlorine atom in this compound imparts unique chemical properties, such as increased reactivity in nucleophilic substitution reactions compared to its bromine, fluorine, and methyl analogs .
Properties
IUPAC Name |
1-(4-chlorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINPOEWMCLFRRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101346878 | |
| Record name | 1-(4-Chlorophenyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6299-02-1 | |
| Record name | 1-(4-Chlorophenyl)ethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6299-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-alpha-methylbenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006299021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6299-02-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42452 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Chlorophenyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-α-methylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.979 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-(4-Chlorophenyl)ethanamine interact with tin iodide to form a perovskite structure, and what are the downstream effects on the material's optical properties?
A1: this compound acts as an organic ligand, coordinating to the tin iodide framework through its amine group. This interaction leads to the formation of a layered two-dimensional perovskite structure, denoted as (R/S-)ClMBA2SnI4 []. The incorporation of the chiral ClMBA molecule induces chirality within the inorganic layers, resulting in a material exhibiting chiroptical properties []. Specifically, the chiral ClMBA2SnI4 demonstrates circular dichroism in the 465-530 nm range, indicating differential absorption of left and right circularly polarized light []. This chirality transfer from organic to inorganic components is crucial for potential applications in areas like chiral sensing and spintronics. Additionally, ClMBA2SnI4 displays a low band gap of 2.12 eV and broad emission extending into the red region of the spectrum (∼1.7 eV), suggesting potential for optoelectronic devices [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














